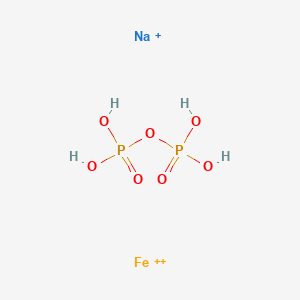
Diphosphoric acid, iron sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoric acid, iron sodium salt, also known as this compound, is a useful research compound. Its molecular formula is FeH4NaO7P2+3 and its molecular weight is 256.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Energy Storage Applications
Sodium-Ion Batteries
One of the prominent applications of diphosphoric acid, iron sodium salt is in the development of sodium-ion batteries. Research indicates that ferric sodium pyrophosphate can be used as an anode material due to its favorable electrochemical properties. A study outlined a preparation method involving mixing FeH2P2O7 with a sodium source followed by calcination, resulting in a uniform particle size and high purity of the final product. This material demonstrated excellent cycling stability and high-rate performance, making it suitable for use in sodium-ion batteries with a stable discharge platform around 3.0 V .
Data Table: Electrochemical Properties of Ferric Sodium Pyrophosphate
| Property | Value |
|---|---|
| Discharge Voltage Platform | 3.0 V |
| Cycling Stability | Excellent |
| High-Rate Performance | Superior |
| Particle Size Distribution | Uniform |
Food Industry Applications
Food Additive
This compound serves as a food additive, particularly in the context of iron fortification. It is recognized for its role in enhancing the nutritional profile of food products by providing a source of iron. The compound is often used in fortified salt to combat iron deficiency anemia in populations at risk. The double fortification of salt with iodine and iron has been proposed as an effective strategy for mass prevention of iron deficiency .
Baking Industry
In baking, disodium pyrophosphate (related to diphosphoric acid) is commonly used as a leavening agent. It reacts with sodium bicarbonate to produce carbon dioxide, which helps dough rise. This application is critical in producing baked goods that require a light and airy texture .
Environmental Applications
Metal Recovery from Waste
Ferric sodium pyrophosphate has been investigated for its efficacy in leaching processes aimed at recovering metals from industrial waste, specifically steel mill dust. A comparative study demonstrated that using phosphoric acid for leaching resulted in high recovery rates of zinc (99%) from contaminated materials. The process effectively separated valuable metals while minimizing environmental impact .
Case Study: Zinc Recovery from Steel Mill Dust
- Leaching Agent : Phosphoric Acid
- Initial Zinc Concentration : 26.3%
- Recovery Rate : 99%
- Process Temperature : 80 °C
- Methodology : Two-stage leaching process to enhance recovery efficiency.
Propriétés
Numéro CAS |
10213-94-2 |
|---|---|
Formule moléculaire |
FeH4NaO7P2+3 |
Poids moléculaire |
256.81 g/mol |
Nom IUPAC |
sodium;iron(2+);phosphono dihydrogen phosphate |
InChI |
InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+2;+1; |
Clé InChI |
BYTVRGSKFNKHHE-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)OP(=O)(O)O.[Na+].[Fe+2] |
SMILES canonique |
OP(=O)(O)OP(=O)(O)O.[Na+].[Fe+2] |
Key on ui other cas no. |
10213-94-2 |
Synonymes |
diphosphoric acid, iron sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















